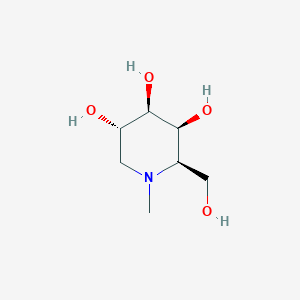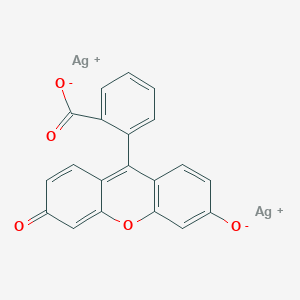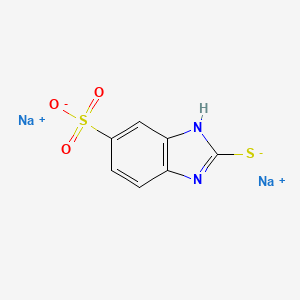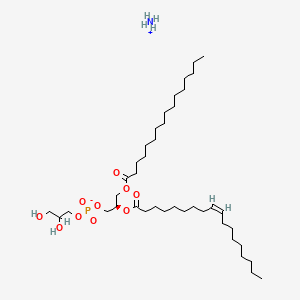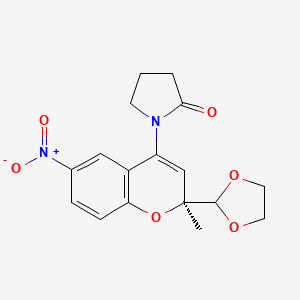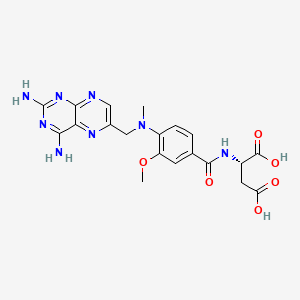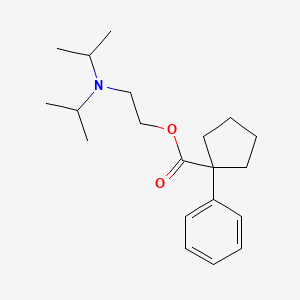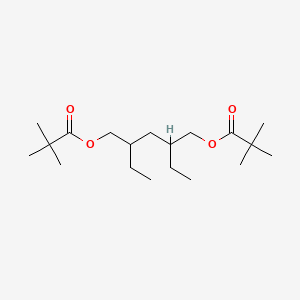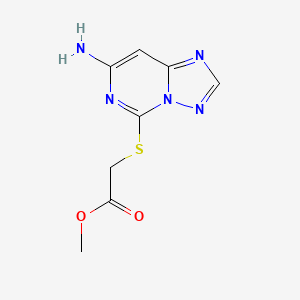
Secantioquine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Secantioquine involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of Isoquinoline Derivatives: The initial step involves the synthesis of isoquinoline derivatives through cyclization reactions.
Functional Group Modifications:
Coupling Reactions: The final steps include coupling reactions to form the biphenyl structure and the incorporation of additional functional groups
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: Secantioquine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of new functional groups by replacing existing ones
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical transformations .
Scientific Research Applications
Secantioquine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Secantioquine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Secantioquine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Isoquinoline derivatives, biphenyl compounds, and other polyfunctional organic molecules.
Uniqueness: this compound’s unique combination of functional groups and its complex structure make it distinct from other compounds in its class .
Properties
CAS No. |
93767-29-4 |
|---|---|
Molecular Formula |
C37H38N2O8 |
Molecular Weight |
638.7 g/mol |
IUPAC Name |
4-hydroxy-3-[5-[[(1S)-7-hydroxy-6-methoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenyl]benzaldehyde |
InChI |
InChI=1S/C37H38N2O8/c1-38-12-11-24-18-33(46-5)35(42)36(47-32-19-25-23(17-31(32)45-4)10-13-39(2)37(25)43)34(24)28(38)16-21-7-9-30(44-3)27(14-21)26-15-22(20-40)6-8-29(26)41/h6-9,14-15,17-20,28,41-42H,10-13,16H2,1-5H3/t28-/m0/s1 |
InChI Key |
ZOBAYWQPWZMJPP-NDEPHWFRSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C(=C2[C@@H]1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


